
Diethyl (3-nitrophenylaminomethylene)malonate
Vue d'ensemble
Description
Diethyl (3-nitrophenylaminomethylene)malonate is a chemical compound with the linear formula O2NC6H4NHCH=C (CO2C2H5)2 . It has a molecular weight of 308.29 .
Molecular Structure Analysis
This compound contains a total of 38 bonds, including 22 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 5 double bonds, and 6 aromatic bonds. It also features 1 six-membered ring, 2 esters (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The compound has a melting point of 81-83 °C (lit.) . Its density is 1.302 g/cm^3 . The InChI key is VNKXJOYRWHAQGB-UHFFFAOYSA-N .Applications De Recherche Scientifique
Rapid Synthesis for Quinoline Derivatives
Diethyl 2-((4-nitroanilino)methylene)malonate is synthesized as a precursor for quinoline derivatives, which possess biological activities like antiviral, immunosuppressive, and anticancer properties. A study demonstrated a rapid room temperature liquid phase synthesis of this compound, suggesting its utility in industrial-scale production due to its efficient synthesis method (Valle et al., 2018).
Michael Reaction for Nitro Compounds
The Michael reaction involving diethyl methylenemalonate and nitro compounds is a foundational chemical process. This reaction enables the introduction of functionality into molecules, highlighting the reactivity and utility of malonate derivatives in synthesizing compounds for use in various applications, including propellants and explosives (Baum & Guest, 1979).
Thiophosphoroselenenylation Procedures
Improved thiophosphoroselenenylation procedures involving CH-acid esters and amides, including malonic derivatives, have been detailed. These procedures offer pathways to synthesize selenoacetate and related compounds, underscoring the versatility of malonates in synthetic chemistry (Majewski & Przychodzeń, 2021).
Supramolecular Assembly Formation
Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) demonstrates the role of non-covalent interactions in supramolecular assembly formation. This study provides insights into how modifications at the molecular level can influence the structural and potentially the functional properties of these compounds (Shaik, Angira, & Thiruvenkatam, 2019).
Propriétés
IUPAC Name |
diethyl 2-[(3-nitroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-6-5-7-11(8-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKXJOYRWHAQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395150 | |
| Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-10-6 | |
| Record name | 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

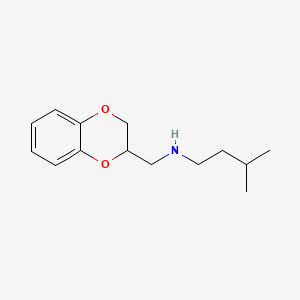
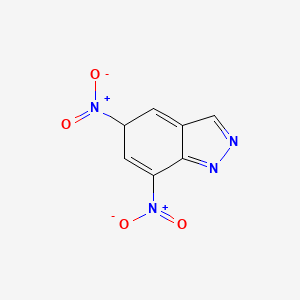
![6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1621820.png)
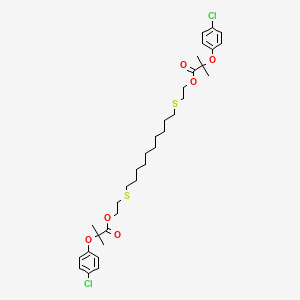

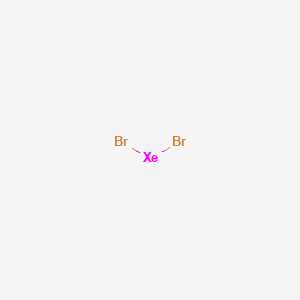
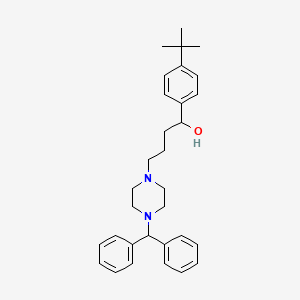
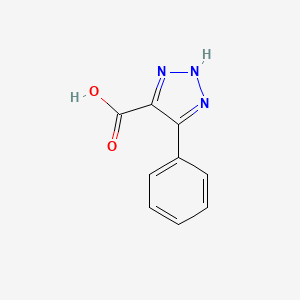
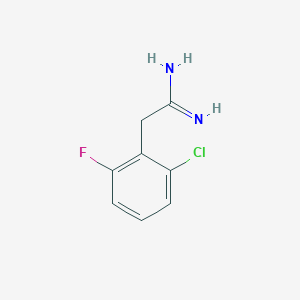
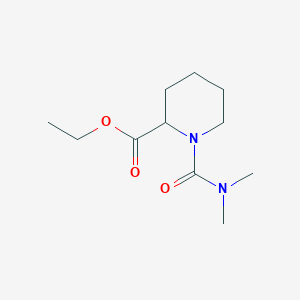
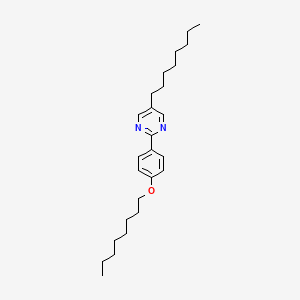
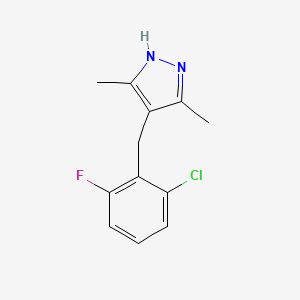
![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)
